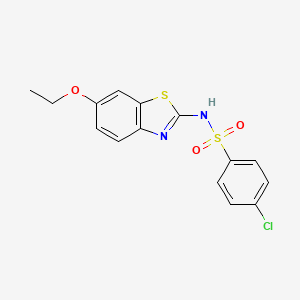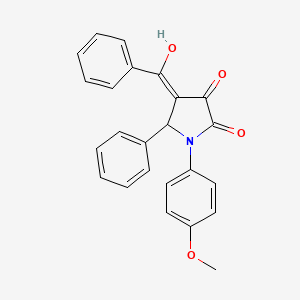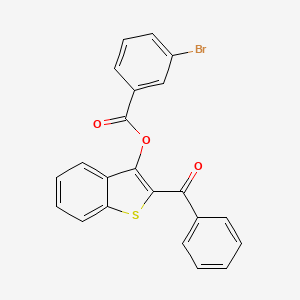![molecular formula C20H23N3OS3 B10865882 N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B10865882.png)
N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-CYANO-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-N’-(2-THIENYLCARBONYL)THIOUREA is a complex organic compound that features a benzothiophene core, a thiourea moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CYANO-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-N’-(2-THIENYLCARBONYL)THIOUREA typically involves multiple steps:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiophene ring.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Attachment of the Thiourea Moiety: This step involves the reaction of the benzothiophene derivative with thiourea under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its thiourea moiety.
Drug Development: Its structure makes it a potential candidate for drug development, particularly in targeting specific proteins or pathways.
Medicine
Therapeutic Agents: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Chemical Sensors: It can be used in the development of chemical sensors due to its ability to interact with various analytes.
Mechanism of Action
The mechanism of action of N-[3-CYANO-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-N’-(2-THIENYLCARBONYL)THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites, while the benzothiophene core can interact with hydrophobic regions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-CYANO-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-N’-(2-IODOBENZOYL)THIOUREA
- N-[3-CYANO-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2,4-DICHLOROPHENOXY)PROPANAMIDE
Uniqueness
N-[3-CYANO-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-N’-(2-THIENYLCARBONYL)THIOUREA is unique due to its combination of a benzothiophene core, a cyano group, and a thiourea moiety
Properties
Molecular Formula |
C20H23N3OS3 |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N-[[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H23N3OS3/c1-4-20(2,3)12-7-8-13-14(11-21)18(27-16(13)10-12)23-19(25)22-17(24)15-6-5-9-26-15/h5-6,9,12H,4,7-8,10H2,1-3H3,(H2,22,23,24,25) |
InChI Key |
CUHIFBOQPLWKEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1,3-Benzoxazol-2-YL)hydrazono]acetic acid](/img/structure/B10865802.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10865807.png)
![7-(1,3-benzothiazol-2-yl)-2-[(2-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10865816.png)


![4-[(7-Methoxyquinolin-3-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10865822.png)
![2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10865828.png)
![3-[8-imino-7-(2-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]-N,N-dimethylpropan-1-amine](/img/structure/B10865831.png)
![methyl [(4E)-4-(1-ethoxypropylidene)-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10865839.png)
![4-[(1E)-N-(2,5-dichlorophenyl)ethanimidoyl]-2-(4-nitrophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10865841.png)

![1-(4-bromophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10865861.png)
![3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10865864.png)
![4-fluoro-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10865867.png)
